molecular formula C19H20FNO4 B4299597 3-(4-ethoxyphenyl)-3-{[(4-fluorophenyl)acetyl]amino}propanoic acid

3-(4-ethoxyphenyl)-3-{[(4-fluorophenyl)acetyl]amino}propanoic acid

Cat. No. B4299597
M. Wt: 345.4 g/mol
InChI Key: JEPHMQVXBBEKQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-ethoxyphenyl)-3-{[(4-fluorophenyl)acetyl]amino}propanoic acid, also known as EFAP, is a chemical compound that has been the focus of scientific research due to its potential as a drug candidate. EFAP belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been shown to have promising anti-inflammatory and analgesic effects. In

Mechanism of Action

3-(4-ethoxyphenyl)-3-{[(4-fluorophenyl)acetyl]amino}propanoic acid exerts its anti-inflammatory and analgesic effects by selectively inhibiting the COX-2 enzyme, which leads to a decrease in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and also play a role in pain perception. By reducing their production, 3-(4-ethoxyphenyl)-3-{[(4-fluorophenyl)acetyl]amino}propanoic acid reduces inflammation and pain.
Biochemical and Physiological Effects:
3-(4-ethoxyphenyl)-3-{[(4-fluorophenyl)acetyl]amino}propanoic acid has been shown to have potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to have a favorable safety profile with no significant adverse effects reported in animal studies. 3-(4-ethoxyphenyl)-3-{[(4-fluorophenyl)acetyl]amino}propanoic acid has been shown to be well-tolerated and has a low potential for causing gastrointestinal side effects, which is a common problem with other NSAIDs.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-(4-ethoxyphenyl)-3-{[(4-fluorophenyl)acetyl]amino}propanoic acid is its high degree of selectivity for the COX-2 enzyme, which makes it a promising drug candidate for the treatment of inflammatory conditions and pain. However, one limitation of 3-(4-ethoxyphenyl)-3-{[(4-fluorophenyl)acetyl]amino}propanoic acid is its relatively low potency compared to other NSAIDs such as ibuprofen and aspirin. This may limit its effectiveness in some cases.

Future Directions

There are several future directions for research on 3-(4-ethoxyphenyl)-3-{[(4-fluorophenyl)acetyl]amino}propanoic acid. One direction is to investigate the potential of 3-(4-ethoxyphenyl)-3-{[(4-fluorophenyl)acetyl]amino}propanoic acid as a treatment for other inflammatory conditions such as inflammatory bowel disease and psoriasis. Another direction is to investigate the potential of 3-(4-ethoxyphenyl)-3-{[(4-fluorophenyl)acetyl]amino}propanoic acid in combination with other drugs for the treatment of pain and inflammation. Additionally, further research is needed to optimize the synthesis method and improve the potency of 3-(4-ethoxyphenyl)-3-{[(4-fluorophenyl)acetyl]amino}propanoic acid.

Scientific Research Applications

3-(4-ethoxyphenyl)-3-{[(4-fluorophenyl)acetyl]amino}propanoic acid has been extensively studied for its potential as a drug candidate in the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and gout. It has also been investigated for its potential as a pain reliever in acute and chronic pain conditions. 3-(4-ethoxyphenyl)-3-{[(4-fluorophenyl)acetyl]amino}propanoic acid has been shown to have a high degree of selectivity for the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that promote inflammation and pain.

properties

IUPAC Name

3-(4-ethoxyphenyl)-3-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO4/c1-2-25-16-9-5-14(6-10-16)17(12-19(23)24)21-18(22)11-13-3-7-15(20)8-4-13/h3-10,17H,2,11-12H2,1H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPHMQVXBBEKQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethoxyphenyl)-3-{[(4-fluorophenyl)acetyl]amino}propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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